molecular formula C18H19N3O3 B2932234 N-(4-morpholinobut-2-yn-1-yl)-5-phenylisoxazole-3-carboxamide CAS No. 1396800-16-0

N-(4-morpholinobut-2-yn-1-yl)-5-phenylisoxazole-3-carboxamide

Cat. No. B2932234
CAS RN: 1396800-16-0
M. Wt: 325.368
InChI Key: FOQFCBWAEKZYAO-UHFFFAOYSA-N
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Description

N-(4-morpholinobut-2-yn-1-yl)-5-phenylisoxazole-3-carboxamide, also known as MPhI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPhI is a synthetic compound that belongs to the isoxazole family and has been found to exhibit potent biological activities.

Scientific Research Applications

Synthetic Methodology and Characterization

Research has been dedicated to developing synthetic methods for related compounds, providing insights into their chemical properties and potential for further modification. For instance, the synthesis of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its derivatives involves acetylation and nucleophilic substitution reactions, showcasing the compound's utility in generating diverse heterocyclic rings with potential pharmacological activities (R. Zaki, S. M. Radwan, A. El-Dean, 2017). Moreover, the efficient synthesis of morpholin-2-one derivatives using glycolaldehyde dimer by the Ugi multicomponent reaction highlights innovative approaches to creating novel compounds with potential biological applications (Y. Kim et al., 2001).

Biological Evaluation and Potential Therapeutic Applications

Several studies have focused on evaluating the biological activities of compounds structurally related to N-(4-morpholinobut-2-yn-1-yl)-5-phenylisoxazole-3-carboxamide. For example, derivatives have been synthesized and tested for their potential antiobesity activity, linking the structural features of these compounds to CB1 receptor antagonism and indicating their potential in developing therapeutic agents (Brijesh Kumar Srivastava et al., 2007). Additionally, the antitumour activities of certain derivatives against cancer cell lines suggest their utility in cancer research and therapy development (X. Ji et al., 2018).

Molecular Modeling and Mechanistic Studies

The exploration of molecular modeling and mechanistic studies further exemplifies the compound's significance in scientific research. Investigations into the interactions of diaryl dihydropyrazole-3-carboxamides with the CB1 receptor, for instance, provide valuable insights into drug design and the development of novel therapeutic agents targeting obesity (Brijesh Kumar Srivastava et al., 2007).

properties

IUPAC Name

N-(4-morpholin-4-ylbut-2-ynyl)-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c22-18(19-8-4-5-9-21-10-12-23-13-11-21)16-14-17(24-20-16)15-6-2-1-3-7-15/h1-3,6-7,14H,8-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQFCBWAEKZYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CCNC(=O)C2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-morpholinobut-2-yn-1-yl)-5-phenylisoxazole-3-carboxamide

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